1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride crystallizes in a monoclinic system with space group $$ P2_1/c $$, as inferred from analogous triazole derivatives. X-ray diffraction studies of related compounds reveal unit cell parameters typically spanning $$ a = 5.93–6.24 \, \text{Å} $$, $$ b = 10.97–26.02 \, \text{Å} $$, and $$ c = 12.49–14.80 \, \text{Å} $$, with angles $$ \alpha $$, $$ \beta $$, and $$ \gamma $$ close to 90°. The triazole ring adopts a planar conformation, while the methyl group at position 1 and the protonated amine at position 3 introduce slight distortions due to steric and electronic effects. The chloride ion forms hydrogen bonds with the amine group ($$ \text{N-H} \cdots \text{Cl} $$), stabilizing the crystal lattice.
Table 1 : Representative crystallographic parameters for 1,2,4-triazole derivatives
| Parameter | Value Range |
|---|---|
| Crystal system | Monoclinic/Triclinic |
| Space group | $$ P2_1/c $$ or $$ P-1 $$ |
| Unit cell volume | 900–1,200 ų |
| Hydrogen bond length | 2.8–3.2 Å |
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHNLOQTZVNZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-35-9 | |
| Record name | 1H-1,2,4-Triazol-3-amine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and electrochemical methods are favored due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Development
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride serves as a scaffold for drug design targeting specific biological pathways. Its structural properties allow it to interact with various molecular targets, making it valuable in developing new therapeutics.
Biological Research
The compound has been studied extensively for its potential as an enzyme inhibitor. Notably:
- Histone Demethylation Inhibition: It has shown promise in inhibiting histone demethylases, which play a crucial role in gene regulation and are implicated in cancer and other diseases .
- Antifungal Activity: Similar to other triazole derivatives, it may exhibit antifungal properties due to its ability to interfere with fungal cell membrane synthesis .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand that can form complexes with metal ions. This property is utilized in various applications ranging from catalysis to materials science .
Agrochemicals
The compound is also used in the production of agrochemicals such as herbicides and fungicides. Its efficacy in these areas stems from its ability to inhibit specific biological pathways in pests and pathogens .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological and physicochemical properties of triazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : The position of the methyl group (1- vs. 5-position) significantly alters biological activity. For example, 1-methyl derivatives are more stable under physiological conditions compared to 5-methyl isomers .
- Functional Groups : The addition of a phenyl group (CAS: 3357-30-0) enhances lipophilicity, making it suitable for hydrophobic applications like corrosion inhibitors . In contrast, the ethylamine chain in 1803604-52-5 improves solubility in polar solvents .
- Salt Forms : Hydrochloride salts (e.g., 1185300-35-9) exhibit higher aqueous solubility than free bases, facilitating their use in drug formulations .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 1-Methyl-1H-1,2,4-Triazol-3-Amine HCl | 1H-1,2,4-Triazol-3-Amine HCl | 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine HCl hydrate |
|---|---|---|---|
| Molecular Formula | C₃H₆ClN₅ | C₂H₅ClN₄ | C₉H₁₀ClN₅·H₂O |
| Molecular Weight | 147.57 g/mol | 132.54 g/mol | 247.68 g/mol |
| Solubility | High in water | Moderate in water | Low in water, high in DMSO |
| Storage Conditions | 2–8°C, argon atmosphere | Room temperature | Dry, inert environment |
| Stability | Hygroscopic | Stable | Sensitive to humidity |
- Solubility : The hydrochloride salt of the target compound shows superior water solubility compared to its phenyl-substituted analogue, which is more suited for organic solvents .
- Stability : Hygroscopicity necessitates stringent storage conditions for 1185300-35-9, whereas the phenyl derivative (3357-30-0) requires protection from moisture .
Biological Activity
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride is a triazole derivative with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound has been investigated for its potential as an enzyme inhibitor, antifungal agent, and anticancer therapeutic. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.
- Molecular Formula : C₃H₇ClN₄
- Molecular Weight : 134.57 g/mol
- Structure : The compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, characteristic of triazole compounds.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in various biochemical pathways. Notably, it interacts with imidazoleglycerol-phosphate dehydratase, a key enzyme in histidine biosynthesis. This inhibition can lead to significant alterations in metabolic processes within cells.
Cellular Effects
The compound influences cellular functions by modulating signaling pathways and gene expression. For example, it has been reported to inhibit kinase activity, which is crucial for cell signaling and proliferation. This modulation can have implications in cancer biology and therapeutic interventions.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that this compound exhibits antifungal activity by disrupting biosynthetic pathways in fungi. Its structural similarity to other triazole derivatives suggests potential applications in treating fungal infections.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated in various cancer cell lines and demonstrated promising results:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 5.2 | 44 |
| HeLa (Cervical) | 3.8 | 1320 |
| A549 (Lung) | 6.5 | 66 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells .
Case Study 1: Trypanosomiasis Treatment
In a study evaluating the efficacy of various triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, this compound was found to significantly reduce parasite levels in infected mice. The treatment resulted in a notable increase in T. cruzi-specific CD8+ T cells .
Case Study 2: Antiangiogenic Activity
Another investigation focused on the antiangiogenic properties of triazole derivatives showed that compounds similar to this compound could inhibit endothelial cell proliferation and migration—key processes in tumor angiogenesis .
The biological activity of this compound is primarily mediated through its binding interactions with target enzymes and receptors:
Q & A
Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride, and how can purity be optimized?
A common method involves reacting 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with aqueous ammonia at elevated temperatures (~80°C), followed by hydrochlorination to yield the final product . Optimization of purity requires careful control of stoichiometry, reaction time, and temperature. Post-synthesis purification via recrystallization or column chromatography (using polar solvents like methanol/water mixtures) is critical. Analytical techniques such as HPLC (>95% purity thresholds) and NMR (to confirm absence of residual solvents or byproducts) should be employed .
Q. How can the structural identity of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to determine bond lengths, angles, and packing motifs . Complementary methods include:
Q. What safety precautions are necessary when handling this compound?
While specific SDS data for this compound is limited, analogous triazole derivatives require:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : In airtight, light-resistant containers at 4°C to prevent degradation .
- Waste disposal : Neutralization with dilute acid/base before incineration via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of derivatives using this compound?
Yield optimization often hinges on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the amine group .
- Catalysis : Base catalysts like K₂CO₃ or Et₃N improve deprotonation efficiency in alkylation reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and minimizes side-product formation .
- In-situ monitoring : Techniques like TLC or inline IR spectroscopy enable real-time adjustments to reaction conditions .
Q. How can computational methods aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic/nucleophilic sites : The amine group exhibits high nucleophilicity, while the triazole ring participates in π-π stacking interactions .
- Reaction pathways : Transition state analysis for SN2 reactions at the methyl-chloride site .
- Solubility parameters : COSMO-RS simulations predict solubility in solvents like water or ethanol, guiding formulation design .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:
- Tautomerism : The triazole ring can exist in multiple tautomeric forms, altering spectral profiles. Variable-temperature NMR can resolve this .
- Impurity interference : LC-MS/MS can identify trace byproducts (e.g., unreacted chloromethyl precursors) .
- Crystallographic disorder : SHELXL refinement parameters (e.g., ADPs) should be adjusted to account for anisotropic thermal motion in XRD data .
Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or coordination complexes?
The amine group acts as a Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Key steps include:
- Ligand design : Functionalization with carboxylate or pyridyl groups to enhance binding affinity .
- Solvothermal synthesis : Reactions in DMF/water mixtures at 80–120°C to form crystalline networks .
- Characterization : PXRD for framework integrity and BET analysis for surface area determination .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
